ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 4-nitrobenzaldehyde and 3-pyridinecarboxaldehyde in the presence of ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions. The resulting intermediate undergoes cyclization and subsequent reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers study its interactions with biological targets to understand its potential therapeutic effects
Properties
Molecular Formula |
C23H22N4O5 |
---|---|
Molecular Weight |
434.4g/mol |
IUPAC Name |
ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H22N4O5/c1-2-32-23(29)21-19(14-5-4-12-25-13-14)20-17(6-3-7-18(20)28)26(22(21)24)15-8-10-16(11-9-15)27(30)31/h4-5,8-13,19H,2-3,6-7,24H2,1H3 |
InChI Key |
HQDWQWUYEGISSY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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